3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Epigenetics Bromodomain Inhibition BRD4

The compound 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-40-4) is a synthetic, small-molecule benzamide derivative featuring a 2-oxopiperidine moiety and a brominated benzamide core with the molecular formula C19H19BrN2O2 and a molecular weight of approximately 387.28 g/mol. Publicly available bioactivity data assigns this structure to ChEMBL compound CHEMBL3785648, which has been annotated for binding to the bromodomain-containing protein 4 (BRD4).

Molecular Formula C19H19BrN2O2
Molecular Weight 387.277
CAS No. 941979-40-4
Cat. No. B2895572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941979-40-4
Molecular FormulaC19H19BrN2O2
Molecular Weight387.277
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCCC3=O
InChIInChI=1S/C19H19BrN2O2/c1-13-8-9-16(12-17(13)22-10-3-2-7-18(22)23)21-19(24)14-5-4-6-15(20)11-14/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
InChIKeyLUVYEMBENSACHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-40-4): Chemical Profile and Procurement Baseline


The compound 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-40-4) is a synthetic, small-molecule benzamide derivative featuring a 2-oxopiperidine moiety and a brominated benzamide core with the molecular formula C19H19BrN2O2 and a molecular weight of approximately 387.28 g/mol [1]. Publicly available bioactivity data assigns this structure to ChEMBL compound CHEMBL3785648, which has been annotated for binding to the bromodomain-containing protein 4 (BRD4) [2]. The compound has appeared in patent literature concerning kinase modulation, notably US-9096593-B2, indicating its relevance in medicinal chemistry programs targeting signal transduction pathways [3]. No data has been identified in publicly accessible peer-reviewed primary research papers for this specific CAS registry number.

Why Generic Substitution of 3-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Is Not Advisable Without Direct Comparative Data


Within the broader class of 2-oxopiperidinyl benzamides, peripheral substituent positioning and the nature of the halogen atom are known to drive divergent binding kinetics and selectivity profiles, particularly for bromodomain and kinase targets [1]. However, for 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide specifically, publicly available quantitative head-to-head data against regioisomers (e.g., the 4-bromo analog) or structurally related BET bromodomain inhibitors remain absent from the accessible literature. Procurement decisions based on class-level assumptions are therefore at high risk of selecting an analog that fails to recapitulate the specific interaction fingerprint of this compound in proprietary BRD4- or kinase-targeted assays. Until direct comparative studies are disclosed, each in-class compound must be treated as a unique entity.

Quantitative Evidence Guide for 3-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-40-4)


BRD4 BD1 Binding Affinity Measured by Isothermal Titration Calorimetry

In BindingDB curated data (BDBM50159140), 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits a Kd of 5.80E+3 nM (5.8 µM) against the partial length human BRD4 bromodomain 1 (BD1) measured by isothermal titration calorimetry, while a structurally related biphenyl bromodomain probe shows a Kd of 3.30E+3 nM (3.3 µM) for BRD4 BD1 by the same method, indicating roughly equipotent, low-micromolar engagement at this isolated domain [1][2].

Epigenetics Bromodomain Inhibition BRD4

Predicted Lipophilicity (cLogP) and Solubility Parameters Relevant to Assay Planning

According to molbic.idrblab.net, 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a predicted logP of 2.7, 5 rotatable bonds, a topological polar surface area (TPSA) of 83.8 Ų, and 2 hydrogen bond donors [1]. In contrast, the des-bromo analog or the methoxy congener (CAS 941919-78-4) is expected to exhibit altered lipophilicity and hydrogen-bonding potential, which would affect DMSO solubility and aqueous precipitation behavior in biological assay buffers .

Physicochemical Properties cLogP Assay Design

Patent-Annotated Role in Kinase Modulation and Contextual Selectivity Implications

This compound appears in US-9096593-B2, titled 'Compounds and methods for kinase modulation, and indications therefor' [1]. The patent encompasses a diverse set of 2-oxopiperidinyl benzamides for modulating kinase activity. While no compound-specific IC50 values are publicly extracted, the inclusion of 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide alongside validated kinase inhibitor scaffolds suggests that its halogenation pattern was intentionally designed to achieve a kinase interaction profile distinct from non-halogenated or differently substituted benzamide derivatives within the same patent family.

Kinase inhibition Patent Bioactivity Chemical Probe

Recommended Application Scenarios for 3-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Current Evidence


BRD4 Bromodomain 1 (BD1) Binding Studies Using Isothermal Titration Calorimetry

This compound is appropriate as a low-micromolar affinity probe for BRD4 BD1 in ITC experiments. Its Kd of 5.8 µM [1] provides a defined binding baseline, making it suitable for thermodynamic characterization or as a weak reference ligand in competitive displacement assays. Scientists comparing BRD4 BD1 vs. BD2 selectivity should note that this compound's affinity for BD2 is not reported, necessitating internal profiling.

Kinase Inhibitor Chemical Probe in Patent-Defined Target Space

Given its inclusion in US-9096593-B2 [2], procurement is justified for laboratories systematically evaluating the structure-activity relationships (SAR) of 2-oxopiperidinyl benzamides against kinase panels. The 3-bromo substitution pattern offers a distinct electronic and steric environment compared to 4-bromo or des-halogen analogs, enabling exploration of halogen-binding interactions in kinase ATP-binding pockets.

Physicochemical Property Calibration in Bromodomain-Focused Libraries

The predicted logP of 2.7 and TPSA of 83.8 Ų [3] place this compound in a favorable region of drug-like chemical space. It can serve as a reference point for evaluating how halogen substitution affects the bioavailability-related parameters of 2-oxopiperidinyl benzamides, especially when compared to more polar methoxy or hydroxy analogs that may exhibit poorer membrane permeability.

Inter-laboratory Reproducibility Studies for BET Bromodomain Assays

Because ITC binding data for BRD4 BD1 are available [1], this compound could function as a control compound for cross-site validation of BRD4 binding assays, provided that the exact protein construct and buffer conditions are standardized across laboratories.

Quote Request

Request a Quote for 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.